molecular formula C5H9BrO3 B15232707 Ethyl 2-bromo-3-hydroxypropanoate

Ethyl 2-bromo-3-hydroxypropanoate

Cat. No.: B15232707
M. Wt: 197.03 g/mol
InChI Key: HPCCEBOTEOTKOZ-UHFFFAOYSA-N
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Description

Significance as a Versatile Organic Intermediate

The versatility of ethyl 2-bromo-3-hydroxypropanoate as an organic intermediate stems from the reactivity of its distinct functional groups. The bromine atom, an excellent leaving group, makes the α-carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of other functional groups, serving as a cornerstone for constructing complex molecular architectures. evitachem.com

Simultaneously, the hydroxyl group can undergo various transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion into other functional groups. The ester group itself can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, providing another site for modification. evitachem.com This trifunctional nature allows for a stepwise and controlled manipulation of the molecule, enabling chemists to build intricate structures with high precision. This has led to its use as an intermediate in the synthesis of more complex organic molecules, with potential applications in pharmaceutical research and material science. evitachem.com

Historical Context and Evolution of Propanoate Derivatives in Synthetic Chemistry

The study of propanoate derivatives has a rich history, evolving significantly since the initial understanding of esterification reactions in the early 20th century. patsnap.com Esters, in general, are widespread in nature, contributing to the scents of many fruits, and have long been fundamental targets and reagents in organic synthesis. fragrantica.comresearchgate.net

Initially, the synthesis of simple propanoates like ethyl propanoate relied on batch processes using mineral acid catalysts. patsnap.com These early methods were often inefficient and generated significant waste. patsnap.com The growing demand for esters as solvents, plasticizers, and synthetic intermediates spurred research into more efficient and environmentally friendly production methods. patsnap.compatsnap.com

A key trend in the evolution of propanoate synthesis has been the move towards greener chemistry. patsnap.com This includes the development and use of heterogeneous catalysts, such as ion exchange resins, which can be easily separated and reused, making processes more economical and sustainable. patsnap.com Furthermore, advancements in reaction technology, like the adoption of continuous flow reactors and reactive distillation, have improved process control, safety, and yield. patsnap.com

The synthesis of functionalized propanoates, such as halogenated derivatives, built upon these foundational esterification techniques. The introduction of functional groups like bromine was achieved through various methods, including the direct bromination of the corresponding acid or ester. orgsyn.org For instance, the preparation of ethyl bromoacetate, a related compound, can be achieved through the esterification of bromoacetic acid or the direct bromination of ethyl acetate (B1210297) at elevated temperatures. orgsyn.org The development of reagents like N-bromosuccinimide provided milder and more selective methods for introducing bromine adjacent to a carbonyl group or into an alkene, as seen in the synthesis of ethyl 2-bromo-3-hydroxybutanoate from ethyl crotonate. prepchem.com This continuous refinement of synthetic methodologies has solidified the role of propanoate derivatives as indispensable tools in the arsenal (B13267) of the modern organic chemist.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9BrO3

Molecular Weight

197.03 g/mol

IUPAC Name

ethyl 2-bromo-3-hydroxypropanoate

InChI

InChI=1S/C5H9BrO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3H2,1H3

InChI Key

HPCCEBOTEOTKOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CO)Br

Origin of Product

United States

Reactivity and Mechanistic Investigations of Ethyl 2 Bromo 3 Hydroxypropanoate Transformations

Nucleophilic Substitution Reactions and Derivatives

The electrophilic carbon atom attached to the bromine and the nucleophilic hydroxyl group are key sites for derivatization of ethyl 2-bromo-3-hydroxypropanoate. These reactions are fundamental in synthesizing a variety of more complex molecules.

Stereospecificity in Bromine Displacement Reactions

The bromine atom, being a good leaving group, is susceptible to displacement by a variety of nucleophiles. These reactions typically proceed via an S_N2 mechanism, which is known to occur with a complete inversion of configuration at the stereocenter. utexas.edu This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the controlled introduction of new functional groups with a defined stereochemistry.

In a documented application, this compound has been utilized in the synthesis of unnatural hygroscopic amino acids. The reaction involves the nucleophilic attack of the primary amine of L-tryptophan methyl ester on the carbon bearing the bromine atom. This reaction is carried out in the presence of a base, such as triethylamine, which neutralizes the hydrobromic acid formed during the reaction. The process is typically conducted at room temperature. While the patent literature describing this transformation does not provide specific data on the stereochemical outcome, the fundamental principles of the S_{N}2 mechanism suggest that the reaction would proceed with inversion of configuration at the α-carbon.

The general scheme for this type of reaction is as follows:

General scheme for the nucleophilic substitution of this compound

This reaction highlights the utility of this compound as a building block for creating new chiral centers with predictable stereochemistry, which is of significant interest in the synthesis of biologically active molecules and other complex organic structures.

Transformations Involving the Hydroxyl Group

The hydroxyl group in this compound can undergo a variety of transformations, including acylation, alkylation, and oxidation. Furthermore, it can participate in intramolecular reactions, particularly after the bromine atom has been displaced by a suitable nucleophile.

One significant transformation is the conversion of the resulting β-amino alcohol (formed from the nucleophilic substitution of the bromine by an amine) into an aziridine (B145994). Aziridines are valuable synthetic intermediates, and their formation from β-amino alcohols can be achieved through several methods. A common approach involves the activation of the hydroxyl group to turn it into a better leaving group, followed by intramolecular nucleophilic attack by the adjacent amino group. Reagents like triphenylphosphine (B44618) dibromide can facilitate this transformation. oup.com The reaction proceeds via an initial formation of an oxyphosphonium salt, which is then displaced by the nitrogen atom in an intramolecular S_{N}2 reaction, leading to the formation of the three-membered aziridine ring with inversion of configuration at the carbon bearing the hydroxyl group.

The general transformation can be depicted as:

General scheme for the conversion of a β-amino alcohol to an aziridine

This intramolecular cyclization is a powerful method for constructing strained ring systems and serves as a gateway to a diverse array of nitrogen-containing compounds. The stereochemistry of the starting β-amino alcohol directly influences the stereochemistry of the resulting aziridine.

Elimination Reactions and Mechanistic Pathways

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form α,β-unsaturated esters. The mechanism of this transformation can be either concerted (E2) or stepwise (E1cb).

Analysis of Concerted vs. Stepwise Mechanisms

The elimination of HBr from this compound can, in principle, follow two main pathways: the E2 mechanism and the E1cb mechanism. numberanalytics.com

The E2 (bimolecular elimination) mechanism is a concerted process where the base removes a proton from the β-carbon at the same time as the bromide ion departs from the α-carbon. iitk.ac.inmgscience.ac.inchemguide.uk This mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group for optimal orbital overlap in the transition state. iitk.ac.inmgscience.ac.in The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.

The E1cb (unimolecular elimination from the conjugate base) mechanism is a stepwise process. In the first step, a strong base removes the most acidic proton to form a carbanion (the conjugate base). In the second, slower step, the leaving group departs to form the double bond. This mechanism is favored when the β-hydrogen is particularly acidic and when the leaving group is poor. The presence of the electron-withdrawing ester group can increase the acidity of the α-hydrogen, but the β-hydrogen's acidity is more critical for this pathway.

The choice between these two mechanisms is influenced by several factors, including the strength of the base, the nature of the solvent, and the stability of the potential carbanion intermediate. Computational studies on similar systems have shown that the energy landscape can be complex, with the distinction between a concerted E2 and a stepwise E1cb mechanism sometimes being subtle. Current time information in Pasuruan, ID.

Stereoselective Transformations

The chiral nature of this compound makes it a valuable precursor for stereoselective synthesis. As discussed, nucleophilic substitution at the α-carbon proceeds with inversion of configuration. If the nucleophile itself is chiral, a pair of diastereomers can be formed, and the selectivity of this process can often be controlled.

Furthermore, the hydroxyl group can direct the stereochemical outcome of reactions at the adjacent α-carbon. For example, in the reduction of the ester group or in reactions of the enolate, the hydroxyl group can form hydrogen bonds or chelate to reagents, leading to facial selectivity in the approach of reactants.

While specific, detailed research findings on stereoselective transformations of this compound are not extensively documented in publicly accessible literature, the principles of asymmetric synthesis suggest several possibilities. For instance, enantioselective synthesis of β-hydroxy esters, the class of compounds to which the target molecule belongs, is a well-established field. The stereocenters in these molecules can then be used to control the formation of new stereocenters in subsequent reactions. The conversion of β-amino alcohols, derived from this compound, to chiral aziridines is a prime example of a stereospecific transformation that preserves and transfers stereochemical information. nih.gov

Diastereoselective Reactions Leading to Complex Adducts

While specific studies detailing the diastereoselective reactions of this compound leading to complex adducts are not extensively documented in the reviewed literature, the reactivity of analogous α-bromo esters in Reformatsky-type reactions provides significant insight into its potential transformations. The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of a metal, typically zinc, to form a β-hydroxy ester. researchgate.net The stereochemical outcome of this reaction can often be controlled, leading to the diastereoselective formation of new stereocenters.

A notable example of a diastereoselective transformation involving a related α-bromo ester is the Prins cyclization of 3-bromobut-3-en-1-ols with aldehydes. This reaction, catalyzed by a Lewis acid such as boron trifluoride etherate, proceeds through a stable six-membered chair-like transition state, resulting in the formation of 2,6-disubstituted tetrahydropyranones with high diastereoselectivity. organic-chemistry.orgnih.gov The reaction involves the initial formation of a tetrahydropyranyl carbocation, followed by a nucleophilic attack of the hydroxyl group and subsequent elimination of hydrogen bromide. nih.gov

In a similar vein, the reaction of methyl Z- and E-4-bromo-3-methylbut-2-enoate with β-cyclocitral in the presence of zinc demonstrates the potential for diastereoselectivity. These reactions predominantly yield the δ-lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid, indicating a specific stereochemical pathway. researchgate.net

Although not involving this compound directly, these examples with structurally similar bromo-compounds highlight the potential for achieving high diastereoselectivity in reactions with aldehydes and other electrophiles. The presence of the hydroxyl group in this compound could further influence the stereochemical outcome through chelation or directed steric effects.

Enantioselective Catalysis in Functionalization

The development of enantioselective catalytic methods for the functionalization of molecules like this compound is a key area of modern organic synthesis. While direct enantioselective catalytic functionalization of this specific compound is not widely reported, analogous reactions with similar substrates demonstrate the feasibility of this approach.

A highly relevant example is the enantioselective Reformatsky reaction of aldehydes and ketones with ethyl iodoacetate, a compound structurally similar to this compound. nih.gov This reaction, mediated by dimethylzinc (B1204448) and catalyzed by a chiral prolinol ligand, affords β-hydroxy esters in high yields and with excellent enantioselectivity. nih.gov The success of this methodology suggests that a similar catalytic system could be applied to this compound to achieve enantioselective addition to various electrophiles.

The following table summarizes the results of an enantioselective Reformatsky reaction with various aldehydes, showcasing the high yields and enantiomeric excesses (ee) that can be achieved.

Table 1: Enantioselective Reformatsky Reaction of Aldehydes with Ethyl Iodoacetate

Entry Aldehyde Yield (%) ee (%)
1 Benzaldehyde 95 92
2 4-Chlorobenzaldehyde 96 93
3 4-Methylbenzaldehyde 94 91
4 2-Naphthaldehyde 98 95
5 Cinnamaldehyde 89 88

Data sourced from a study on a highly catalytic enantioselective Reformatsky reaction. nih.gov

Furthermore, organocatalysis has emerged as a powerful tool for enantioselective transformations. Catalysts derived from natural amino acids, such as proline and its derivatives, have been successfully employed in a variety of asymmetric reactions, including aldol (B89426) and Diels-Alder reactions. mdpi.commdpi.com These catalysts operate through the formation of chiral enamines or iminium ions, which then react with electrophiles in a highly stereocontrolled manner.

Mechanistic Insights into Organocatalyzed Processes

Understanding the mechanisms of organocatalyzed reactions is crucial for the rational design of new catalysts and the optimization of reaction conditions. While specific mechanistic studies on organocatalyzed transformations of this compound are limited, the general principles can be inferred from related systems.

In many organocatalyzed reactions employing chiral secondary amines, the catalytic cycle begins with the formation of a nucleophilic enamine intermediate from the reaction of the catalyst with a carbonyl compound. mdpi.com This enamine then attacks an electrophile. The stereochemistry of the product is determined by the facial selectivity of this attack, which is controlled by the steric and electronic properties of the chiral catalyst.

For instance, in the organocatalyzed Diels-Alder reaction, a chiral amine catalyst activates a dienophile by forming a chiral iminium ion, which then reacts with a diene. mdpi.com The catalyst's structure dictates the approach of the diene, leading to the formation of one enantiomer of the cycloadduct in excess.

In the context of a potential organocatalyzed reaction involving this compound, a chiral organocatalyst could engage the ester or hydroxyl functionality to create a chiral environment around the molecule. Subsequent reaction with an electrophile would then proceed with high stereocontrol. For example, a bifunctional organocatalyst bearing both a Lewis basic site (to activate the substrate) and a Brønsted acidic site (to activate the electrophile) could facilitate a highly organized transition state, leading to excellent enantioselectivity.

Chirality and Stereochemical Control in Ethyl 2 Bromo 3 Hydroxypropanoate Chemistry

Importance of Enantiomeric and Diastereomeric Forms in Research

The absolute and relative configuration of stereocenters in a molecule can dictate its biological activity and its efficacy as a synthetic intermediate. In the pharmaceutical industry, the synthesis of single enantiomers is of growing importance, as different enantiomers of a drug can have vastly different pharmacological effects. york.ac.uk One enantiomer may be therapeutic while the other could be inactive or even harmful.

Chiral molecules like ethyl 2-bromo-3-hydroxypropanoate are valuable as key intermediates or building blocks for the synthesis of complex, biologically active compounds. york.ac.uk For example, enantiomerically enriched halohydrins, a class to which this compound belongs, are known precursors for the synthesis of the C-13 phenylisoserine (B1258129) side chain of Taxol®, a prominent anticancer agent. researchgate.netresearchgate.net The precise stereochemistry of the side chain is essential for Taxol's ability to interact with its biological target, tubulin. nih.gov Therefore, access to specific, enantiomerically pure forms of building blocks like this compound is a critical prerequisite for the successful synthesis of such therapeutic agents.

The presence of two stereocenters means the compound can exist as two pairs of enantiomers (four stereoisomers in total), typically referred to by their relative configurations as syn and anti diastereomers. The utility of a specific stereoisomer is often tied to its unique three-dimensional structure, which enables it to participate in highly selective downstream reactions, guiding the formation of subsequent stereocenters in a predictable manner.

Methodologies for Chiral Resolution and Enantiomeric Enrichment

Given the importance of single stereoisomers, methods to separate racemic mixtures (a 1:1 mixture of enantiomers) are essential. This process, known as chiral resolution, can be achieved through several techniques.

Enzymatic Kinetic Resolution

One of the most powerful and widely used methods for resolving chiral alcohols and their esters is enzymatic kinetic resolution. vaia.com This technique leverages the high enantioselectivity of enzymes, such as lipases, which catalyze a reaction (e.g., acylation or hydrolysis) on one enantiomer at a much faster rate than the other.

A well-established process for the analogous compound, ethyl 3-hydroxybutyrate, uses immobilized Candida antarctica lipase (B570770) B (CALB). researchgate.netmasterorganicchemistry.com A similar two-step strategy is applicable to this compound:

Enantioselective Acylation: The racemic mixture is treated with an acyl donor (like vinyl acetate) in the presence of the lipase. The enzyme selectively acylates the hydroxyl group of one enantiomer (e.g., the S-enantiomer), leaving the other (R-enantiomer) largely unreacted.

Separation and Hydrolysis: The resulting mixture of the acylated ester and the unreacted alcohol can be separated. The acyl group can then be removed from the ester via hydrolysis to yield the other pure enantiomer.

This method is highly efficient, often providing both enantiomers with excellent chemical purity and high enantiomeric excess (e.e.). researchgate.net

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is another key methodology for both the analysis and preparation of enantiomers. Chiral columns, such as those with cellulose (B213188) or amylose-based phases, can differentiate between enantiomers, leading to different retention times and thus enabling their separation. youtube.com This method is invaluable for determining the enantiomeric excess of a sample and can be scaled up for preparative separation to obtain enantiomerically pure compounds. youtube.com

Interactive Table: Common Chiral Resolution Methodologies

Methodology Principle Key Reagents/Tools Outcome
Enzymatic Kinetic Resolution An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture. Lipases (e.g., CALB), acyl donor (e.g., vinyl acetate) Separation of a modified enantiomer from an unmodified one, yielding both enantiomers after a subsequent step. researchgate.net
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. Chiral columns (e.g., Chiralcel OD-H, AD-H) Analytical quantification of enantiomeric ratio or preparative separation of enantiomers. youtube.com
Classical Resolution Formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The diastereomers are then separated by crystallization. Chiral acids or bases Separation of diastereomers, followed by removal of the resolving agent to yield pure enantiomers.

Diastereocontrol in Multistep Synthetic Sequences

When a molecule like this compound, which already contains chiral centers, undergoes a reaction to create a new stereocenter, the issue of diastereocontrol arises. The existing centers can influence the stereochemical outcome of the new center, leading to a preferential formation of one diastereomer over another.

A critical reaction involving halohydrins is their conversion to epoxides. This is an intramolecular S_N2 reaction where the hydroxyl group, after being deprotonated to an alkoxide, attacks the carbon bearing the halogen. For this ring closure to occur, the molecule must adopt a conformation where the alkoxide and the leaving group (bromide) are in an anti-periplanar arrangement. This stereochemical requirement dictates the stereochemistry of the resulting epoxide. For example, the anti diastereomer of the bromohydrin will cyclize to form the cis-epoxide, while the syn diastereomer will form the trans-epoxide. This predictable relationship is a cornerstone of diastereocontrol in epoxide synthesis. masterorganicchemistry.com

Furthermore, in syntheses such as that of the Taxol side chain, a key step often involves the reduction of a keto-ester to a hydroxy-ester. nih.gov If a chiral bromohydrin were used in a sequence leading to such a keto-ester, the subsequent reduction would need to be highly diastereoselective to create the correct relative stereochemistry at the newly formed hydroxyl group. This is often achieved using specific reducing agents and conditions that favor attack from one face of the carbonyl group, guided by the existing stereochemistry of the molecule.

Studies on Retention and Inversion of Stereochemical Configuration

The fate of the stereocenter at the C2 position, which bears the bromine atom, is a central question in the reactions of this compound. The stereochemical outcome—retention or inversion—depends entirely on the reaction mechanism.

For nucleophilic substitution reactions at a secondary carbon like C2, the S_N2 mechanism is common. A fundamental principle of the S_N2 reaction is that it proceeds through a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com This concerted mechanism forces an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. masterorganicchemistry.comlibretexts.org

A clear demonstration of this is the intramolecular formation of a glycidic ester (epoxide) from the bromohydrin. The oxygen of the deprotonated hydroxyl group acts as the nucleophile and must attack the C2 carbon from the back, displacing the bromide ion. This process inherently leads to an inversion of configuration at C2. masterorganicchemistry.com

Studies on the related compound ethyl-2-hydroxypropanoate confirm this principle. When the hydroxyl group is first converted to a good leaving group (like a tosylate) and then displaced by a nucleophile, a distinct inversion of configuration is observed, confirmed by a change in the sign of the product's optical rotation. chegg.com Therefore, any intermolecular S_N2 reaction on this compound with a nucleophile (e.g., azide (B81097), cyanide, or thiol) is expected to proceed with complete inversion of stereochemistry at the C2 position.

Interactive Table: Stereochemical Outcomes in Reactions at C2

Reaction Type Mechanism Stereochemical Outcome at C2 Example
Intermolecular Nucleophilic Substitution S_N2 Inversion of configuration masterorganicchemistry.com Reaction with sodium azide to form an azido-ester. york.ac.uk
Intramolecular Epoxide Formation Intramolecular S_N2 Inversion of configuration masterorganicchemistry.com Treatment with a base (e.g., sodium hydroxide) to form an ethyl glycidate.

Role of Ethyl 2 Bromo 3 Hydroxypropanoate As a Strategic Synthetic Building Block

A Precursor for Complex Organic Molecules and Pharmaceutical Intermediates

The unique arrangement of functional groups in ethyl 2-bromo-3-hydroxypropanoate makes it an ideal starting point for the synthesis of intricate organic molecules, including those with significant biological activity and relevance to the pharmaceutical industry. The presence of both an electrophilic carbon atom bonded to bromine and a nucleophilic hydroxyl group within the same small molecule allows for sequential or domino reactions to build molecular complexity rapidly.

Construction of Chiral Scaffolds for Drug Discovery

The development of new pharmaceuticals heavily relies on the ability to create specific three-dimensional molecular structures, or chiral scaffolds, that can interact precisely with biological targets. This compound serves as a key component in generating such scaffolds.

A primary application of this compound is in the Reformatsky reaction, an organozinc-mediated reaction that couples α-halo esters with carbonyl compounds (aldehydes or ketones). byjus.comthermofisher.com In this reaction, the carbon-bromine bond of this compound reacts with zinc metal to form an organozinc reagent, often called a Reformatsky enolate. wikipedia.orgorganic-chemistry.org This enolate then adds to a carbonyl compound to create a new carbon-carbon bond, resulting in the formation of a β-hydroxy ester. byjus.comorganic-chemistry.org

The significance of this transformation lies in the creation of a new stereocenter at the carbon bearing the newly formed hydroxyl group. By employing chiral ligands or auxiliaries, this reaction can be guided to produce a specific stereoisomer with high enantiomeric excess, a critical requirement in drug development. acs.org The resulting 1,3-hydroxy-ester motif is a common feature in many biologically active molecules and serves as a foundational chiral scaffold for further chemical elaboration.

Applications in the Synthesis of Natural Products and Bioactive Compounds

Many natural products and bioactive compounds feature polyketide-like structures, which are rich in hydroxyl and carbonyl functionalities. The β-hydroxy ester unit, readily synthesized from this compound via the Reformatsky reaction, is a fundamental component of these structures. While specific total syntheses of major natural products starting directly from this compound are not extensively documented in readily available literature, its role as a potential precursor is clear.

Its ability to introduce a three-carbon chain with defined stereochemistry makes it an invaluable tool for chemists aiming to construct fragments of complex natural products. For instance, stereoselective syntheses of unusual amino acid components found in natural products like phomopsin B and ustiloxins often involve the careful construction of stereocenters on a short carbon chain, a task for which derivatives of propanoic acid are well-suited. elsevierpure.com The functional groups on the product of a Reformatsky reaction—the ester and two hydroxyl groups (one pre-existing and one newly formed)—offer multiple handles for subsequent reactions, such as cyclizations to form lactones, or further chain extensions.

Intermediate in Polymer Chemistry and Advanced Materials Science

The utility of this compound extends beyond small molecule synthesis into the realm of polymer chemistry and materials science. Its bifunctional nature allows it to play a dual role in the creation of complex polymer architectures.

The bromine atom on the second carbon makes this molecule a suitable initiator for Atom Transfer Radical Polymerization (ATRP). wikipedia.org ATRP is a controlled polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. rsc.org The carbon-bromine bond can be reversibly activated by a transition metal catalyst (typically copper or iron-based) to generate a radical that initiates the polymerization of vinyl monomers. wikipedia.orgnih.gov

Simultaneously, the hydroxyl group provides a reactive site for another type of polymerization, such as ring-opening polymerization of lactones or other cyclic esters. google.com A molecule that can both initiate one type of polymerization and act as a monomer in another is known as an "inimer". This compound is a potential inimer; it can initiate ATRP at the C-Br bond and, after polymerization, the pendant hydroxyl groups on the resulting polymer backbone can be used to initiate the ring-opening polymerization of monomers like caprolactone. This leads to the formation of graft or comb-like copolymers, where side chains of one polymer type are grown from the backbone of another. Such complex polymer architectures are of great interest for applications in drug delivery, surface modification, and nanotechnology. rsc.orggoogle.com While direct use of this specific molecule is not widely reported, analogous hydroxy-functional bromo-esters, such as 2-hydroxyethyl-2'-methyl-2'-bromopropionate, are employed for precisely these strategies. researchgate.net

Strategic Synthon in Convergent and Divergent Organic Synthesis

In the strategic planning of multi-step syntheses, chemists often employ convergent or divergent approaches. This compound is an effective synthon—a conceptual building block—for both strategies.

In divergent synthesis , the goal is to create a library of structurally related compounds from a common intermediate. rsc.org this compound is an ideal starting point for such a strategy. By reacting it with a wide variety of different aldehydes and ketones in the Reformatsky reaction, a diverse collection of β-hydroxy esters can be generated. Each product will share the core structure derived from the propanoate but will differ in the substituent introduced from the carbonyl compound. This allows for the rapid exploration of chemical space around a core scaffold, which is particularly useful in medicinal chemistry for structure-activity relationship studies.

In convergent synthesis , complex fragments of a target molecule are synthesized independently and then joined together in the final stages. This approach is generally more efficient for the synthesis of very large and complex molecules. Here, this compound can be used to prepare one of the key fragments. For example, it can be transformed into its corresponding organozinc reagent and then coupled with a different, highly functionalized and complex aldehyde or ketone that has been prepared through a separate synthetic route. This strategy leverages the reliability of the C-C bond formation while allowing for the efficient and independent construction of the coupling partners.

The table below summarizes the strategic applications of this compound in synthesis.

Synthetic StrategyApplication of this compoundResulting Structure/Product Type
Chiral Synthesis Enantioselective Reformatsky reaction with carbonyls. acs.orgChiral β-hydroxy esters with a new stereocenter.
Polymer Synthesis Initiation of Atom Transfer Radical Polymerization (ATRP). wikipedia.orgWell-defined polymers with a bromine end-group.
Inimer Strategy Use as a bifunctional initiator/monomer. google.comresearchgate.netGraft copolymers (e.g., polyacrylate backbone with polyester (B1180765) side chains).
Divergent Synthesis Reaction with a library of different aldehydes/ketones. rsc.orgA diverse library of related β-hydroxy esters.
Convergent Synthesis Preparation of a key fragment for coupling with another complex molecule.A modular approach to complex target molecules.

Theoretical and Computational Studies on Ethyl 2 Bromo 3 Hydroxypropanoate Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict a variety of molecular attributes, including geometry, electronic distribution, and energetic properties. For ethyl 2-bromo-3-hydroxypropanoate, computational methods can provide valuable data on its electronic structure.

These computed properties offer a glimpse into the electronic and energetic characteristics of these molecules. For example, the XLogP3-AA value provides an estimation of the molecule's lipophilicity, which is influenced by its electronic structure. The hydrogen bond donor and acceptor counts are critical in understanding intermolecular interactions, a key aspect of the molecule's energetics.

Table 1: Computed Electronic and Energetic Properties

Property This compound Ethyl 3-bromo-2-hydroxypropanoate
Molecular Formula C5H9BrO3 nih.gov C5H9BrO3 nih.gov
Molecular Weight 197.03 g/mol nih.gov 197.03 g/mol nih.gov
XLogP3-AA 0.6 nih.gov 0.6 nih.gov
Hydrogen Bond Donor Count 1 nih.gov 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov 3 nih.gov
Rotatable Bond Count 4 nih.gov 4 nih.gov

Computational Analysis of Reaction Mechanisms and Transition State Geometries

A detailed analysis of a reaction mechanism can be achieved using methods like the Intrinsic Reaction Coordinate (IRC) and the Unified Reaction Valley Approach (URVA). nih.gov The IRC method helps to confirm that a calculated transition state connects the reactants and products. nih.gov URVA provides a more in-depth analysis by partitioning the reaction path into distinct phases, such as reactant preparation, transition state passage, and product formation. nih.gov This approach allows for the identification of the electronic and structural changes that govern the reaction's progress. nih.gov

While a specific computational study on the reaction mechanisms of this compound is not available, the principles of these computational methods would be directly applicable. For example, in a nucleophilic substitution reaction involving this molecule, computational analysis could pinpoint the geometry of the transition state, whether it proceeds through a concerted or stepwise mechanism, and how the bromine and hydroxyl groups influence the reaction pathway.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, including their reactivity, regioselectivity, and stereoselectivity. These predictions are based on the electronic and steric properties of the reactants and transition states.

The reactivity of this compound in various reactions can be rationalized by examining its molecular orbitals and electrostatic potential. For instance, the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of many organic reactions. In reactions involving chiral molecules like this compound, computational methods can be employed to predict the stereochemical outcome. For example, in a reaction leading to the formation of a new stereocenter, the relative energies of the diastereomeric transition states can be calculated. The transition state with the lower energy will correspond to the major product, thus predicting the stereoselectivity of the reaction.

A study on the stereoselectivity of the Honda-Reformatsky reaction with ethyl bromodifluoroacetate and α-oxygenated sulfinylimines highlights how the configuration of a directing group can control the stereochemical course of the reaction. nih.gov Similar principles would apply to reactions with this compound, where the existing stereocenter and the presence of the hydroxyl and bromo groups would influence the approach of reagents and thus the stereochemical outcome.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation.

For this compound, several rotatable bonds allow for a multitude of possible conformations. Computational methods, such as potential energy surface scans, can be used to identify the low-energy conformers. These calculations would typically consider the steric and electronic interactions between the different substituents on the propane (B168953) backbone.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformational states. While specific MD simulation studies on this compound are not documented in the searched literature, this technique would be invaluable for understanding its flexibility and how it interacts with other molecules, such as solvents or biological receptors.

Advanced Analytical Methodologies for Research and Characterization of Ethyl 2 Bromo 3 Hydroxypropanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of ethyl 2-bromo-3-hydroxypropanoate and for gaining insights into reaction mechanisms involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a study detailing the synthesis of related chiral α-fluorinated carboxylic acids, ¹H and ¹³C NMR were used to characterize the synthesized esters. For a similar compound, ethyl 2-(3-chlorophenyl)-2-fluoropropanoate, the ¹H-NMR spectrum in CDCl₃ showed distinct signals for the aromatic protons, the quartet for the ethyl group, the doublet for the methyl group, and the triplet for the other methyl group of the ethyl ester. nih.gov The ¹³C-NMR spectrum provided complementary data, with characteristic shifts for the carbonyl carbon, the carbon bearing the halogen, and the carbons of the ethyl group. nih.gov These spectral data are crucial for confirming the successful synthesis and for understanding the electronic environment of the molecule, which can provide mechanistic insights into its reactions.

Table 1: Representative NMR Data for a Structurally Related Compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H7.52–7.28m-Ar-H
¹H4.23q7.2OCH₂CH₃
¹H1.91d22.4C(F)CH₃
¹H1.27t7.2OCH₂CH₃
¹³C170.3d26.4C=O
¹³C141.3d22.7Ar-C
¹³C62.2s-OCH₂CH₃
¹³C24.9d24.3C(F)CH₃
¹³C13.7s-OCH₂CH₃

Data adapted from a study on ethyl 2-(3-chlorophenyl)-2-fluoropropanoate for illustrative purposes. nih.gov

Mass Spectrometry (MS) in Reaction Monitoring and Identification

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for identifying it in complex reaction mixtures. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition. nih.gov

In the context of reaction monitoring, MS, particularly when coupled with a chromatographic separation technique like GC or LC, allows for the tracking of reactants, intermediates, and products over time. Multiple Reaction Monitoring (MRM)-MS is an especially powerful technique for the precise and simultaneous quantification of multiple analytes in complex mixtures. nih.gov This method has shown excellent repeatability and linearity, with coefficients of variation typically below 10%. nih.gov The ability to accurately measure the concentrations of various species in a reaction mixture is essential for understanding reaction kinetics and mechanisms. nih.gov

Chromatographic Separation and Purity Determination in Research Contexts

Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are widely used for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC is a common mode used for such separations.

For instance, a method for analyzing the related compound, propanoic acid, 3-bromo-2-oxo-, ethyl ester, utilizes a reverse-phase HPLC column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com UPLC, which employs smaller particle size columns (e.g., < 3 µm), offers faster analysis times and higher resolution, making it suitable for complex reaction mixtures. sielc.comsielc.com These methods are scalable and can be adapted for preparative separations to isolate pure this compound. sielc.comsielc.com The development of HPLC methods for related compounds like bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol) also highlights the utility of this technique for separating and quantifying brominated compounds. researchgate.net

Gas Chromatography (GC) for Volatile Products and Reactants

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds. While this compound itself may have limited volatility, GC can be employed to analyze more volatile reactants or potential side products in its synthesis. The NIST Chemistry WebBook provides extensive GC data for various esters, including retention indices on different types of columns, which can be valuable for method development. nist.govnist.gov

For example, a study on the determination of potentially genotoxic impurities in a drug substance utilized a GC-MS method with a ZB-5 MS capillary column. ijpsr.com The method demonstrated high sensitivity with a limit of detection of 3 µg/g. ijpsr.com Such a method could be adapted for the analysis of volatile impurities in this compound samples.

Table 2: Typical GC Parameters for Analysis of Related Esters

ParameterValue
Column TypeCapillary (e.g., DB-5)
Column Length30 m
Carrier GasHelium or Nitrogen
Temperature Programe.g., 40°C (initial) to 250°C (final) at 4°C/min
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)

Data generalized from NIST WebBook entries for ethyl esters. nist.govnist.gov

Chiral Analytical Methods for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining the enantiomeric excess (ee) is crucial, especially in asymmetric synthesis.

Several chiral analytical methods can be employed. Chiral HPLC and chiral Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers. Chiral SFC, in particular, offers advantages such as fast analysis times and reduced solvent consumption. gimitec.com An Agilent 1260 Analytical SFC system has been shown to be effective in determining the enantiomeric excess of chiral compounds, with the ability to quantify impurities at levels of 0.05% to 0.1%. gimitec.com

Another innovative approach involves the use of Raman Optical Activity (ROA). chemrxiv.org A recently developed at-line ROA setup has demonstrated high accuracy and precision in determining the enantiomeric excess of chiral samples, with a prediction error not exceeding 1.35%. chemrxiv.org This technique offers the potential for real-time monitoring of chirality in reaction mixtures. chemrxiv.org

Furthermore, methods involving the complexation of chiral carboxylic acids with achiral metal complexes, followed by analysis using circular dichroism (CD) spectroscopy, have been developed. nih.gov This approach allows for the determination of the absolute configuration and enantiomeric excess of chiral acids with an average absolute error of ± 3.0%. nih.gov

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Protocols

Future research is increasingly focused on aligning the synthesis of ethyl 2-bromo-3-hydroxypropanoate and related α-bromo-β-hydroxy esters with the principles of green chemistry. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key research areas include:

One-Pot Syntheses: Developing sequential, one-pot reactions minimizes the need for intermediate purification steps, thereby reducing solvent use and waste generation. rsc.org A notable example is the tandem halogenation-oxidation-Wittig reaction for producing α-bromo-α,β-unsaturated esters from alcohols in a single step. nih.govnih.gov

Eco-Friendly Solvents: Research into replacing traditional volatile organic compounds (VOCs) with greener alternatives is a priority. The use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, has been shown to be effective for related reactions. rsc.org Propylene carbonate is another promising green solvent that can also act as an alkylating agent in certain reactions. nih.gov

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign route. Halohydrin dehalogenases (HHDHs) are particularly relevant, as they can catalyze the formation of β-substituted alcohols. nih.gov Future work will likely focus on discovering and engineering more robust enzymes for industrial-scale production. nih.govresearchgate.net The development of self-sufficient heterogeneous biocatalysts, which immobilize both the enzyme and its necessary cofactors, represents a significant step towards sustainable manufacturing of chiral hydroxy esters. rsc.org

Waste Minimization: Methodologies that allow for the recycling of reagents and by-products are being investigated. For instance, a green preparation method for a related bromo compound was developed using a system from which the product crystallizes directly, allowing by-products and solvents to be recycled, approaching a zero-emission process. wipo.int

A comparative table of green chemistry approaches is presented below:

Table 1: Emerging Green Synthetic Strategies
Strategy Principle Example Application/Target Reference
One-Pot Synthesis Atom Economy, Waste Reduction Dehydrobromination–addition for γ-hydroxy-α,β-acetylenic esters rsc.org
Green Solvents Use of Safer Solvents 2-MeTHF for propiolate synthesis; Propylene Carbonate for N-alkylation rsc.orgnih.gov
Biocatalysis Use of Renewable Feedstocks, High Selectivity HHDH for synthesis of optically active halohydrins; KRED for β-hydroxy esters nih.govrsc.org
By-product Recycling Waste Prevention Direct crystallization and recycling of solvents/by-products wipo.int

Advancements in Catalytic Systems for Enhanced Selectivity

Achieving high levels of regio- and stereoselectivity is a central challenge in the synthesis of functionalized molecules like this compound. Future research will focus on designing more sophisticated and efficient catalytic systems.

Asymmetric Metal Catalysis: Transition metal catalysts are pivotal for controlling stereochemistry. For example, Iridium-based catalysts have been successfully used in the asymmetric hydrogenation of α-halogenated ketones to produce chiral vicinal halohydrins with excellent diastereoselectivity and enantioselectivity (up to 99% ee). rsc.org

Organocatalysis: Chiral organocatalysts offer a metal-free alternative for asymmetric transformations. The use of catalysts like (DHQD)₂PHAL in the asymmetric bromohydroxylation of olefins has yielded optically active bromohydrins with high enantiomeric excess (up to 95% ee). rsc.org Challenges remain in expanding the substrate scope and rationally adjusting selectivity, which requires a deeper understanding of reaction mechanisms. rsc.orgnih.gov

Enzyme Engineering: Directed evolution and structure-guided protein engineering are powerful tools for enhancing the natural capabilities of enzymes. researchgate.net Halohydrin dehalogenases (HHDH) have been engineered to improve stability and activity for specific biotransformations, such as the synthesis of statin side-chain precursors. nih.gov Recent efforts have successfully engineered HheC variants to be completely enantiocomplementary for the synthesis of tetrahydrofurans, demonstrating the potential to tailor enzymes for specific, highly selective reactions. researchgate.net

Table 2: Advanced Catalytic Systems for Selective Synthesis

Catalyst Type Example Catalyst/System Target Transformation Achieved Selectivity Reference
Metal-based Ir/f-phamidol Asymmetric hydrogenation of α-halogenated ketones >20:1 dr, up to 99% ee rsc.org
Organocatalyst (DHQD)₂PHAL Asymmetric bromohydroxylation of cinnamyl alcohols Up to 95% ee rsc.org
Biocatalyst Engineered Halohydrin Dehalogenase (HheC) Kinetic resolution of δ-halohydrins Up to 99% ee researchgate.net

Exploration of Novel Reactivity Modes and Chemical Transformations

The inherent functionality of this compound—an ester, a hydroxyl group, and a reactive bromine atom—makes it a versatile platform for exploring new chemical reactions.

Future research will likely investigate:

Novel Bond Formations: The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce new functional groups. evitachem.comevitachem.com Furthermore, enzymes like HHDHs can accept alternative nucleophiles such as azide (B81097), cyanide, or nitrite, enabling the formation of novel C-N, C-C, or C-O bonds to produce various β-substituted alcohols. nih.gov

Transformations of the Carbon Skeleton: The compound can serve as a precursor for more complex structures. For instance, dehydrobromination of related 2-bromoacrylates can generate a transient propiolate that reacts with aldehydes to form γ-hydroxy-α,β-acetylenic esters. rsc.org

Intramolecular Cyclizations: The dual functionality of the molecule is ideal for synthesizing cyclic compounds. Engineered halohydrin dehalogenases have recently been shown to catalyze the intramolecular substitution of δ-halohydrins to form chiral tetrahydrofurans, a reaction previously unexplored for this enzyme class. researchgate.net This opens up possibilities for synthesizing other cyclic ethers from appropriate halohydrin precursors.

Tandem Reactions: Designing cascade reactions that form multiple bonds in a single operation is a key area of interest. One-pot procedures involving tandem halogenation-oxidation-Wittig reactions have been developed for the synthesis of α-bromo-α,β-unsaturated esters, showcasing a complex transformation from simple alcohols. nih.gov

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by transforming how chemists approach reaction design and optimization. researchgate.net

Reaction Prediction and Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including yield and selectivity. researchgate.netacs.org These tools can identify optimal reaction conditions (temperature, solvent, catalyst) far more efficiently than traditional one-factor-at-a-time or design of experiments (DoE) approaches. rsc.orgbeilstein-journals.org For instance, Bayesian optimization has been used to successfully optimize fast flow chemistry processes, navigating the trade-offs between yield and impurity formation. rsc.orgresearchgate.net

Accelerating Discovery in Data-Scarce Environments: For novel reactions where large datasets are unavailable, transfer learning protocols can be employed. A model can be pre-trained on a vast, general chemical database and then fine-tuned on the small number of available experimental results for a specific reaction, significantly accelerating the discovery of promising substrates or catalysts. nih.gov

Deciphering Complex Relationships: ML can help uncover the subtle, non-linear relationships between a substrate's molecular features and the reaction outcome. rsc.org This can provide deep chemical insights, for example, by predicting how small changes in a reactant's structure will influence the regioselectivity of a reaction. rsc.org This predictive power can guide the rational choice of starting materials to achieve a desired isomeric product. rsc.org

Expanding Applications in Specialized Fields of Organic Synthesis

The unique structural features of this compound make it a valuable building block for synthesizing a wide range of high-value, complex molecules.

Future applications are anticipated in several specialized areas:

Medicinal Chemistry: As a chiral building block, it is a key intermediate for synthesizing complex, biologically active compounds. The functional groups allow for its incorporation into larger molecules that may act as enzyme inhibitors or possess other therapeutic properties. evitachem.com Related halogenated hydroxy esters have been investigated for developing new antiviral agents, with the halogen substituents potentially enhancing membrane permeability and binding affinity. evitachem.com

Natural Product Synthesis: Many natural products feature complex stereochemistry and oxygenated functional groups. The Wittig olefination and related reactions using intermediates like α-halo-α,β-unsaturated esters are powerful methods for constructing these intricate molecular architectures. nih.gov

Materials Science: The reactive functional groups of this and related compounds make them suitable for developing advanced polymers and materials. evitachem.com

Fragrance Industry: The precise synthesis of complex organic molecules is crucial for the fragrance industry. Methodologies developed for related compounds, such as the deuteration of ambrox to reduce volatility and extend scent longevity, highlight the potential for fine chemical synthesis in this field. mdpi.com

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Ethyl 2-bromo-3-hydroxypropanoate, and what key spectral markers should researchers prioritize?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C NMR spectra to identify chemical shifts for the hydroxyl (-OH, δ ~2.5–5.0 ppm) and bromine (C-Br, δ ~30–40 ppm in 13^{13}C) groups. Compare with analogous brominated esters .
  • Infrared Spectroscopy (IR) : Detect O-H stretching (~3200–3600 cm1^{-1}) and ester C=O (~1720–1740 cm1^{-1}) bands.
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
    • Data Interpretation : Cross-reference with databases like PubChem or CRC Handbook for validation .

Q. What synthetic routes optimize yield and purity for this compound?

  • Methodology :

  • Esterification : React 2-bromo-3-hydroxypropanoic acid with ethanol under acid catalysis (e.g., H2_2SO4_4) at 60–80°C. Monitor via thin-layer chromatography (TLC).
  • Purification : Use fractional distillation (bp ~180–200°C, extrapolated from similar bromoesters ) or column chromatography (silica gel, ethyl acetate/hexane eluent).
    • Key Considerations : Avoid prolonged heating to prevent bromine elimination or ester hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and hydroxy groups influence reactivity in nucleophilic substitution (SN_N2) reactions?

  • Experimental Design :

  • Kinetic Studies : Compare reaction rates with substrates lacking hydroxyl/bromo groups (e.g., ethyl 3-hydroxypropanoate) under standardized SN_N2 conditions (e.g., NaI in acetone).
  • Computational Modeling : Perform DFT calculations to map transition-state geometries and charge distribution using Gaussian or ORCA software.
    • Findings : The hydroxyl group may stabilize intermediates via hydrogen bonding, while bromine’s electronegativity polarizes the adjacent carbon, enhancing SN_N2 susceptibility .

Q. What challenges arise in resolving the crystal structure of this compound via X-ray diffraction, and how can SHELX software address these?

  • Methodology :

  • Crystallization : Grow single crystals in ethyl acetate/n-hexane at 4°C.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .
    • Challenges & Solutions :
  • Disorder in Bromine/Oxygen Atoms : Apply restraints and anisotropic refinement in SHELXL.
  • Hydrogen Bonding Networks : Use SHELXPRO to model O-H···O interactions and validate via Hirshfeld surface analysis .

Contradictions and Resolutions

  • Synthesis Yield Variability : Some protocols report lower yields due to competing elimination reactions. Resolution: Optimize reaction temperature and use scavengers (e.g., molecular sieves) to absorb water .
  • Crystallization Difficulties : Hydrophilic hydroxyl groups may hinder crystal growth. Resolution: Use mixed solvents (e.g., ethanol/water) for slow evaporation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.